molecular formula C21H15FN2O4 B2881010 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate CAS No. 252026-48-5

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

Cat. No.: B2881010
CAS No.: 252026-48-5
M. Wt: 378.359
InChI Key: SFEXEWKGSUDMGW-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₁₅FN₂O₄
Molecular Weight: 378.36 g/mol
CAS Number: 252026-48-5
Structural Features:

  • A pyridine core substituted with a cyano (-CN) group at position 3 and a 3,4-dimethoxyphenyl moiety at position 6.
  • The 2-pyridinyl oxygen is esterified with 4-fluorobenzenecarboxylate, introducing a fluorine atom and a carboxylate ester functionality .

The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, while the fluorinated benzoate moiety may enhance metabolic stability and binding affinity .

Properties

IUPAC Name

[3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c1-26-18-10-6-14(11-19(18)27-2)17-9-5-15(12-23)20(24-17)28-21(25)13-3-7-16(22)8-4-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEXEWKGSUDMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate through a condensation reaction involving 3,4-dimethoxybenzaldehyde and a suitable pyridine derivative.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Coupling with 4-Fluorobenzenecarboxylate: The final step involves the coupling of the pyridinyl intermediate with 4-fluorobenzenecarboxylate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Functional Relevance
Target Compound C₂₁H₁₅FN₂O₄ 378.36 3-Cyano, 6-(3,4-dimethoxyphenyl), 4-fluorobenzoate ester Potential kinase inhibition, metabolic stability
Curcumin (from Curcuma longa) C₂₁H₂₀O₆ 368.38 β-diketone, phenolic -OH, methoxy groups Antioxidant, anti-inflammatory, DNMT1 inhibition
TMC (Curcumin analog) C₂₉H₃₂O₈ 508.56 3,4-Dimethoxyphenyl, blocked phenolic groups Enhanced stability, DNMT1 inhibition
Caffeic Acid C₉H₈O₄ 180.16 3,4-Dihydroxyphenylacrylic acid Antioxidant, anti-inflammatory
1-(2-Fluorophenyl)-6-(3-nitrophenyl)pyrazolo[...] C₁₉H₁₁FN₄O₄ 386.32 Fluorophenyl, nitrophenyl, pyrazolopyridine Unspecified bioactivity (structural analog)

Key Research Findings

Role of Methoxy and Fluorine Substituents: The 3,4-dimethoxyphenyl group in the target compound and curcumin analogs (e.g., TMC) is critical for enhancing lipophilicity and metabolic resistance. Methoxy groups in curcuminoids improve DNA methyltransferase (DNMT1) inhibition by stabilizing interactions with hydrophobic enzyme pockets .

Bioactivity Comparisons: Antioxidant Activity: Curcumin and its analogs (e.g., 3d, 3e) exhibit strong radical scavenging due to phenolic -OH or methoxy groups. The target compound lacks phenolic -OH but retains methoxy groups, which may confer moderate antioxidant properties .

Metabolic Stability: Curcumin analogs like TMC and DMCHC show improved stability by blocking metabolic sites (e.g., phenolic -OH). The target compound’s fluorobenzoate ester may similarly resist hydrolysis, enhancing oral bioavailability compared to curcumin .

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Hydroxy Groups : Methoxy-substituted compounds (e.g., TMC, target compound) generally exhibit greater metabolic stability than hydroxylated analogs (e.g., caffeic acid) but may sacrifice antioxidant potency due to reduced hydrogen-donating capacity .
  • Fluorine Effects : Fluorine in the benzoate moiety could enhance membrane permeability and resistance to oxidative degradation, as seen in fluorinated pharmaceuticals .

Biological Activity

3-Cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl 4-fluorobenzenecarboxylate (CAS Number: 252026-48-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C21H15FN2O4
  • Molecular Weight : 376.35 g/mol
  • Key Functional Groups : Cyano, methoxy, pyridine, and fluorobenzene.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In a study comparing various derivatives, it was found that certain analogs exhibited significant COX-1 and COX-2 inhibitory activities. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as follows:
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    This compoundTBDTBD
    Celecoxib11.7 ± 0.23TBD
    Diclofenac8.72 ± 0.28TBD
    These results suggest that the compound may possess comparable anti-inflammatory properties to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac .
  • Antioxidant Activity :
    • Preliminary studies indicate that the compound may exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The mechanism of action appears to involve the scavenging of free radicals and modulation of oxidative stress pathways.
  • Anticancer Potential :
    • Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The mechanisms include inducing apoptosis and cell cycle arrest in various cancer cell lines, although specific data for this compound are still being explored.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity, potentially improving bioavailability.
  • Cyano Group : The cyano group is believed to contribute to the compound's ability to interact with biological targets effectively.
  • Pyridine Ring : This heterocyclic component may play a role in receptor binding and overall pharmacodynamics.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on COX Inhibition :
    • A comparative analysis of various pyridine derivatives revealed that compounds with similar structural motifs exhibited varying degrees of COX inhibition. This study highlighted the importance of functional group positioning in enhancing anti-inflammatory efficacy .
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that certain derivatives could inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest a potential pathway for developing new anticancer agents based on this structural framework.

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